Mesna

Descripción general

Descripción

Aplicaciones Científicas De Investigación

MESNA tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

MESNA funciona neutralizando los metabolitos urotóxicos como el acroleína, que se producen durante el metabolismo de la ciclofosfamida y la ifosfamida. En el torrente sanguíneo, this compound se oxida a dithis compound, que luego se reduce de nuevo a this compound en el riñón. Este proceso proporciona grupos tiol libres que se unen e inactivan el acroleína, evitando sus efectos nocivos sobre el revestimiento de la vejiga .

Análisis Bioquímico

Biochemical Properties

Mesna interacts with various biomolecules, primarily through its sulfhydryl group. This group reacts with α,β-unsaturated carbonyl-containing compounds such as acrolein, a urotoxic metabolite of ifosfamide and cyclophosphamide .

Cellular Effects

This compound has been shown to have protective effects on various types of cells. For instance, in a rat model of traumatic brain injury, this compound was found to protect brain tissues from injury . It was shown to be as effective as methylprednisolone in this model . Moreover, this compound has been found to decrease tissue malondialdehyde levels, increase the activity of antioxidant enzymes, and decrease the levels of nitric oxide, nitric oxide synthetase, and xanthine oxidase .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its ability to bind and inactivate urotoxic compounds. In blood, this compound is oxidized to dithis compound, which is then reduced back to this compound in the kidney . This provides a free thiol group that binds to and inactivates acrolein, the urotoxic metabolite of ifosfamide and cyclophosphamide . This reaction inactivates the urotoxic compounds to harmless metabolites, which are then excreted in the urine .

Temporal Effects in Laboratory Settings

This compound has been found to be stable in solution for at least 5 days . In a rat model of sulfur mustard inhalation, treatment with this compound (three doses: 300 mg/kg intraperitoneally 20 minutes, 4 hours, and 8 hours postexposure) afforded 74% survival at 48 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In a rat model of sulfur mustard inhalation, treatment with this compound at a dosage of 300 mg/kg resulted in 74% survival at 48 hours .

Metabolic Pathways

This compound is involved in the metabolic pathways of ifosfamide and cyclophosphamide. These drugs are metabolized to produce a metabolite called acrolein, which is urotoxic . This compound reacts with acrolein to form a harmless metabolite, thereby detoxifying it .

Transport and Distribution

This compound is distributed to total body water . It is rapidly oxidized to dithis compound in the intravascular compartment . This compound and dithis compound do not undergo hepatic metabolism . They are excreted in the urine .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

MESNA se puede sintetizar mediante la acidificación de acyl this compound en una solución de alcohol de cloruro de hidrógeno, seguida de alcoholisis para obtener ácido this compound. El ácido this compound se neutraliza luego con un álcali para producir this compound .

Métodos de Producción Industrial

En entornos industriales, this compound se produce típicamente a través de una serie de reacciones químicas que involucran el uso de acyl this compound y cloruro de hidrógeno en una solución de alcohol. El proceso involucra pasos de reflujo y neutralización para garantizar la pureza y la estabilidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

MESNA experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Una reacción notable es su oxidación por permanganato de potasio alcalino, que se utiliza en la determinación espectrofotométrica cinética .

Reactivos y Condiciones Comunes

Oxidación: El permanganato de potasio alcalino se utiliza comúnmente como agente oxidante para this compound.

Reducción: This compound se puede reducir de nuevo desde su forma dimérica, dithis compound, en el riñón.

Sustitución: This compound reacciona con compuestos carbonílicos α,β-insaturados como el acroleína a través de una adición de Michael.

Principales Productos Formados

Comparación Con Compuestos Similares

Compuestos Similares

Acetilcisteína: Otro agente mucolítico que funciona de manera similar a MESNA al romper los enlaces disulfuro en las cadenas de polipéptidos mucosos.

Amifostina: Un compuesto tiol utilizado como agente citoprotector en la quimioterapia.

Singularidad de this compound

This compound es único en su doble función como agente uroprotector y mucolítico. Su capacidad para neutralizar el acroleína y otros metabolitos urotóxicos lo hace particularmente valioso en entornos de quimioterapia. Además, su naturaleza soluble en agua y sus propiedades antioxidantes mejoran aún más su efectividad .

Propiedades

Número CAS |

19767-45-4 |

|---|---|

Fórmula molecular |

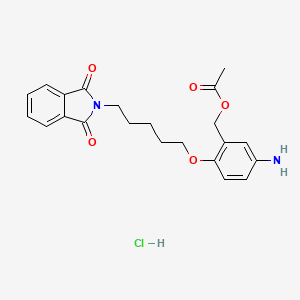

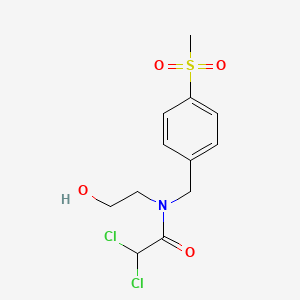

C2H6NaO3S2 |

Peso molecular |

165.19 g/mol |

Nombre IUPAC |

sodium;2-sulfanylethanesulfonate |

InChI |

InChI=1S/C2H6O3S2.Na/c3-7(4,5)2-1-6;/h6H,1-2H2,(H,3,4,5); |

Clave InChI |

PYTISYCTLQTCTM-UHFFFAOYSA-N |

SMILES |

C(CS(=O)(=O)[O-])S.[Na+] |

SMILES isomérico |

C(CS(=O)(=O)[O-])S.[Na+] |

SMILES canónico |

C(CS(=O)(=O)O)S.[Na] |

Apariencia |

Solid powder |

Key on ui other cas no. |

19767-45-4 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

3375-50-6 (parent cpd) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2 Mercaptoethanesulfonate 2-Mercaptoethanesulfonate 2-Mercaptoethanesulphonate, Sodium ASTA D 7093 ASTA-D 7093 ASTAD 7093 Coenzyme M Mesna MESNA cell MESNA-cell Mesnex Mesnum Mistabron Mistabronco Mitexan Mucofluid Sodium 2-Mercaptoethanesulphonate UCB 3983 UCB-3983 UCB3983 Uromitexan Ziken |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Mesna is a thiol compound that acts as a chemoprotectant, specifically protecting the bladder from the toxic effects of oxazaphosphorine chemotherapy drugs like ifosfamide and cyclophosphamide []. These drugs are metabolized in the liver to produce acrolein, a highly reactive and toxic byproduct that concentrates in the urine.

A: this compound itself is rapidly oxidized to its inactive disulfide form, dithis compound, in the bloodstream [, ]. Dithis compound is largely inert and circulates until it reaches the kidneys. Within the kidneys, dithis compound is selectively reduced back to the active thiol form, this compound, by enzymes in the renal tubular epithelium [, ]. This localized activation ensures a high concentration of this compound precisely where it's needed - in the urine - to detoxify acrolein.

A: No, this compound does not hinder the anticancer activity of oxazaphosphorines []. Because it is rapidly converted to the inactive dithis compound in the bloodstream, it does not significantly interact with the chemotherapeutic agents or their target cells.

ANone: The molecular formula for this compound is C2H5NaO3S2 and its molecular weight is 164.17 g/mol.

A: Several studies used various spectroscopic techniques to characterize and quantify this compound. For instance, high-performance liquid chromatography (HPLC) with fluorescence detection has been successfully employed for quantifying this compound in biological samples []. This method utilizes ThioGlo-3 as a derivatizing agent to enhance the fluorescence properties of this compound.

A: Yes, studies have shown that this compound, when combined with ifosfamide in a 1:1 ratio, exhibits physicochemical stability in normal saline solution for up to 14 days at room temperature []. This stability profile allows for its administration as a prolonged continuous infusion using a portable pump, enhancing patient convenience and potentially reducing toxicity compared to traditional bolus dosing regimens.

ANone: this compound is not known to possess catalytic properties. Its primary mechanism of action involves direct chemical interaction and neutralization of toxic metabolites, rather than catalytic activity.

ANone: Currently, there is limited information available regarding the application of computational chemistry and modeling techniques, such as simulations, calculations, and QSAR models, specifically for this compound.

A: The thiol (-SH) group is crucial for this compound's uroprotective activity [, ]. This group acts as a nucleophile, readily reacting with the electrophilic double bond in acrolein, forming a stable, non-toxic conjugate. This chemical reaction effectively neutralizes acrolein's toxicity.

A: Research efforts have focused on optimizing this compound's formulation to improve its pharmacokinetic properties. For example, a new oral preparation of this compound, ARGIthis compound, has been developed and was shown to be well-tolerated and effective in preventing hemorrhagic cystitis in a clinical trial []. This suggests that continued research into novel formulations holds promise for enhancing this compound's therapeutic profile.

A: this compound exhibits rapid absorption and elimination. Following intravenous administration, it achieves peak plasma concentrations within 1 hour []. Its half-life is relatively short, approximately 2 hours, and it undergoes rapid clearance from the body, primarily via renal excretion [, ]. This rapid elimination necessitates frequent dosing or continuous infusion to maintain therapeutic levels in the urine.

ANone: The rapid conversion of this compound to dithis compound in plasma and its subsequent reduction back to this compound in the kidneys are key to its targeted uroprotective effect. This localized activation ensures a high concentration of this compound in the urine where it can efficiently neutralize acrolein, minimizing systemic exposure to the active thiol and potentially reducing side effects.

A: Yes, numerous clinical trials have established the efficacy of this compound in preventing hemorrhagic cystitis associated with high-dose ifosfamide and cyclophosphamide treatment [, , , , , , ]. These trials consistently demonstrate a significant reduction in the incidence and severity of bladder toxicity when this compound is co-administered with these chemotherapeutic agents.

ANone: Currently, there is no evidence of resistance developing to this compound's uroprotective effect. Its mechanism of action involves a direct chemical reaction with acrolein, making it unlikely for tumor cells to develop resistance mechanisms.

ANone: this compound's delivery is inherently targeted to the urinary tract due to its unique metabolism and the site-specific reduction of dithis compound to this compound within the kidneys.

ANone: Researchers employ various analytical techniques to investigate the pharmacokinetics and metabolism of this compound. These include:

- High-performance liquid chromatography (HPLC) [, , ]: This technique separates this compound and its metabolites from biological samples, allowing for quantification and monitoring their levels in the body.

- Fast atom bombardment mass spectrometry (FAB-MS) []: This method helps identify and quantify metabolites of this compound, providing insights into its metabolism and detoxification pathways.

- Electron spin resonance (ESR) []: ESR has been utilized to investigate the structural changes in mucus upon this compound treatment, providing insights into its mucolytic effects.

ANone: Analytical methods employed for quantifying this compound in biological samples undergo rigorous validation processes to ensure accuracy, precision, and specificity. These validation procedures are crucial for generating reliable and reproducible data in pharmacokinetic and pharmacodynamic studies.

ANone: As a pharmaceutical compound, this compound production follows strict quality control and assurance measures throughout its development, manufacturing, and distribution. These measures are in place to ensure the drug's purity, potency, and safety for patient use.

ANone: this compound's potential to either induce or inhibit drug-metabolizing enzymes is an area that requires further investigation. Such interactions could have implications for its own metabolism and clearance, as well as potentially influencing the pharmacokinetics of co-administered drugs.

ANone: While this compound remains a mainstay in uroprotection during oxazaphosphorine therapy, alternative strategies exist:

- Hyperhydration and forced diuresis []: Increasing fluid intake and administering diuretics to promote urine flow can dilute the concentration of acrolein in the bladder, reducing toxicity.

- Urinary alkalinization []: Adjusting the pH of urine to be more alkaline can potentially decrease the formation of toxic acrolein metabolites.

ANone: Specific guidelines for recycling and waste management of this compound are subject to local regulations and should be handled in accordance with pharmaceutical waste disposal protocols.

ANone: Research on this compound benefits from a robust infrastructure, including:

- Preclinical models [, , , , ]: Various in vitro and in vivo models are crucial for studying the mechanisms of action, efficacy, and toxicity of this compound.

- Analytical techniques [, , , , ]: Sophisticated analytical tools allow for precise characterization, quantification, and monitoring of this compound and its metabolites in biological matrices.

- Clinical trials [, , , , , , ]: Well-designed clinical trials are essential for evaluating the clinical efficacy and safety of this compound in various patient populations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide](/img/structure/B1676236.png)

![3-[4-[diethyl(methyl)azaniumyl]phenyl]propyl-diethyl-methylazanium;diiodide](/img/structure/B1676237.png)

![[4-[4-[diethyl(methyl)azaniumyl]butyl]phenyl]-diethyl-methylazanium;diiodide](/img/structure/B1676238.png)

![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-octoxy-3-(propoxymethyl)aniline](/img/structure/B1676247.png)